molecular formula C₁₆H₂₄O₉S B043742 (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate CAS No. 52645-73-5

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

Cat. No. B043742
CAS RN: 52645-73-5
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available materials to achieve the desired structure. Research into similar compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives, showcases the utilization of ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine under stoichiometric conditions to yield high-value pyrrole systems (Dawadi & Lugtenburg, 2011). This example underlines the importance of selecting appropriate starting materials and conditions to synthesize structurally complex compounds.

Molecular Structure Analysis

Understanding the molecular structure of a compound is crucial for predicting its reactivity and physical properties. Single-crystal X-ray crystallography is a powerful tool in this regard, as demonstrated by the structural determination of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing insights into intramolecular and intermolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012). Such studies are pivotal in understanding the three-dimensional arrangement of atoms within a molecule and its implication on the molecule's overall behavior.

Chemical Reactions and Properties

The chemical reactivity of a compound is dictated by its functional groups and molecular structure. For example, nucleophilic substitution reactions, as observed in the preparation of methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate, showcase the compound's reactivity towards electrophiles and nucleophiles (Panicker et al., 2007). These reactions not only extend the compound's utility in organic synthesis but also provide a foundation for understanding its chemical properties.

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are fundamentally determined by its molecular structure. Techniques like Raman, IR, and SERS spectroscopy are instrumental in elucidating these properties, giving insights into the compound's vibrational modes and how it interacts with light (Panicker et al., 2007).

Scientific Research Applications

However, scientific research often involves exploring the properties, synthesis, and applications of a wide range of compounds, including esters like "(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate". Such compounds might be investigated for their potential roles in various fields, including materials science, medicinal chemistry, and environmental science. For instance, research on related esters and polymers often focuses on their biodegradability, potential as drug delivery mechanisms, or as components in novel materials with unique properties.

Given the absence of direct references, for specific scientific applications of the compound , one might consider related research areas where similar compounds are examined:

  • Biodegradable Polymers

    Research into biodegradable polymers, such as polyhydroxyalkanoates (PHAs), which are produced by microorganisms as intracellular carbon and energy reserves, highlights the interest in developing environmentally friendly materials from renewable resources. PHAs have been studied for their applications in packaging, agriculture, and biomedical fields due to their biocompatibility and biodegradability (Amara, 2010).

  • Advanced Oxidation Processes

    Research on persulfate-based advanced oxidation processes (AOPs) explores the degradation of organic pollutants. These studies are crucial for developing water treatment technologies that can effectively remove contaminants from water sources, highlighting the importance of understanding chemical interactions and reactivity (Lee, Gunten, & Kim, 2020).

  • Antioxidant Activity Analysis

    The study of antioxidants in various fields, from food engineering to medicine, involves analytical methods to determine antioxidant activity. This research is vital for understanding how antioxidants can be used to mitigate oxidative stress in biological systems and in the stabilization of food and pharmaceuticals (Munteanu & Apetrei, 2021).

properties

IUPAC Name

(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967078
Record name Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

CAS RN

52645-73-5
Record name NSC43886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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